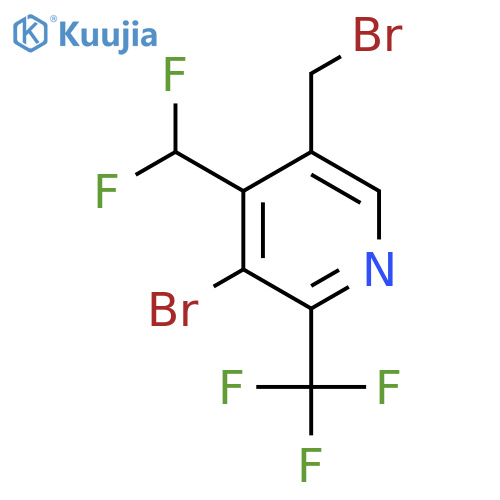Cas no 1805448-86-5 (3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

1805448-86-5 structure
商品名:3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
CAS番号:1805448-86-5
MF:C8H4Br2F5N
メガワット:368.924077987671
CID:4865962
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4Br2F5N/c9-1-3-2-16-6(8(13,14)15)5(10)4(3)7(11)12/h2,7H,1H2
- InChIKey: QFWHFQKOPHGFOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)(F)F)=NC=C(CBr)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054333-1g |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805448-86-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1805448-86-5 (3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
